8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene
Overview
Description
5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group and an oxadiazolo-pyrimido-benzimidazole scaffold, which contribute to its distinctive chemical properties.
Preparation Methods
The synthesis of 5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the fluorophenyl group. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered chemical properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole involves its ability to interact with mitochondrial membranes, leading to the uncoupling of oxidative phosphorylation. This results in increased mitochondrial respiration and energy expenditure . The compound targets specific molecular pathways, including the modulation of reactive oxygen species (ROS) and the activation of apoptotic pathways in certain cell types .
Comparison with Similar Compounds
Similar compounds include other oxadiazolo-pyrimido-benzimidazole derivatives and fluorophenyl-substituted heterocycles. Compared to these compounds, 5-(2-fluorophenyl)[1,2,5]oxadiazolo[3’,4’:4,5]pyrimido[1,6-a]benzimidazole is unique due to its specific combination of functional groups and its ability to act as a mitochondrial uncoupler . This makes it particularly valuable in research focused on mitochondrial function and metabolic regulation .
Properties
IUPAC Name |
8-(2-fluorophenyl)-4-oxa-3,5,7,9,16-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,5,7,10,12,14-heptaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FN5O/c17-10-6-2-1-5-9(10)15-19-14-13(20-23-21-14)16-18-11-7-3-4-8-12(11)22(15)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOMYXRYFRNZCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=NON=C3C4=NC5=CC=CC=C5N24)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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